2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione
Description
Chemical Structure & Properties 2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione (CAS: 403998-13-0) is a phthalimide derivative with the molecular formula C₁₄H₁₈N₂O₂ and a molecular weight of 246.31 g/mol . The compound features an isoindoline-1,3-dione core substituted with a propyl chain bearing an isopropylamino group. This structure imparts moderate lipophilicity due to the isopropyl group, which balances hydrophobicity and steric accessibility. It is primarily utilized as a pharmaceutical intermediate, though its specific biological targets remain under investigation .
Properties
IUPAC Name |
2-[3-(propan-2-ylamino)propyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(2)15-8-5-9-16-13(17)11-6-3-4-7-12(11)14(16)18/h3-4,6-7,10,15H,5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTQRHXQJHGCKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of phthalic anhydride with isopropylamine in the presence of a suitable solvent such as toluene, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired isoindoline-1,3-dione derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as SiO2-tpy-Nb have been reported to improve the efficiency of the reaction, providing moderate to excellent yields .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoindoline-1,3-dione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. Additionally, its ability to inhibit β-amyloid protein aggregation indicates potential use in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Key Observations :
- Synthetic Routes: The target compound shares a common alkylation strategy with cyclohexylamino and phenylpiperazinyl analogs . In contrast, acryloylphenyl derivatives () require multi-step condensations , while sulfinyl analogs involve oxidation steps .
- Yield: Cyclohexylamino and sulfinyl derivatives achieve higher yields (>80%), whereas benzylamino-hydroxypropyl analogs show lower efficiencies (~26–36%) .
Physicochemical and Pharmacological Comparisons
Key Observations :
- Lipophilicity: The target compound’s isopropylamino group confers moderate lipophilicity (LogP ~1.5), making it more membrane-permeable than polar derivatives (e.g., sulfinyl or hydroxypropyl analogs) but less so than aryl-substituted compounds (LogP ~2.0–3.0) .
- Bioactivity: Structural analogs exhibit diverse activities: acryloylphenyl derivatives inhibit cholinesterases , phenylpiperazinyl analogs show antimicrobial effects , and sulfinyl derivatives serve as anticancer precursors . The target compound’s isopropylamino group may favor interactions with amine-binding targets (e.g., GPCRs or transporters).
Structural Insights from Crystallography and Spectroscopy
- Target Compound: No crystallographic data is available, but NMR data (e.g., δ ~1.2 ppm for isopropyl CH₃) would align with aliphatic protons in similar phthalimides .
- 2-(Phenylpiperazinylpropyl) : X-ray studies confirm a planar isoindoline-dione core and extended propyl-piperazine conformation, critical for antimicrobial activity .
- 2-(Methylsulfinylpropyl) : Sulfoxide’s chiral center (S=O) introduces stereochemical complexity, impacting binding specificity .
Biological Activity
2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C14H18N2O2. This compound belongs to the isoindoline-1,3-dione family and has garnered interest for its potential biological activities, particularly in pharmacology and biochemistry.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Notably, it has been shown to interact with the dopamine receptor D2 , suggesting potential applications in treating conditions like schizophrenia and Parkinson's disease. The compound's mode of action involves binding through π–π stacking and CH–π interactions with aromatic amino acids at specific receptor sites.
Cellular Effects
Research indicates that this compound influences cellular processes significantly:
- Cell Viability : Increased concentrations of similar isoindoline derivatives lead to a notable loss in cell viability, particularly in cancer cell lines.
- Apoptosis Induction : In studies involving Raji cells, treatment with this compound resulted in a higher proportion of apoptotic and necrotic cells, indicating its potential as an anticancer agent.
- Signaling Pathways : The compound modulates key signaling pathways involved in cell survival and proliferation, particularly affecting the Akt signaling pathway.
Dosage Effects
The effects of this compound vary significantly with dosage:
- Low Doses : Therapeutic effects have been observed at lower doses, including the reversal of Parkinsonism symptoms in animal models.
- High Doses : Higher concentrations tend to induce cytotoxic effects, highlighting the importance of dosage optimization in therapeutic applications.
Case Studies
Several studies have explored the biological activities of this compound:
- Antiproliferative Activity : A study demonstrated that derivatives of isoindoline compounds exhibit significant antiproliferative effects against various cancer cell lines. The IC50 values for these compounds were reported as low as 0.20 µM, indicating strong efficacy .
- Mechanistic Studies : Investigations into the molecular mechanisms revealed that this compound inhibits key signaling pathways associated with cell growth and survival. For example, it was shown to inhibit the activation of proteins such as ERK and AKT in melanoma cells, further supporting its potential as an anticancer agent .
The biochemical properties of this compound are crucial for understanding its interactions:
| Property | Description |
|---|---|
| Molecular Weight | 246.30 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Stability | Stable under specific laboratory conditions; activity may decrease over time |
| Interaction Profile | Binds to dopamine receptors and inhibits certain kinases |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
